

# In vitro and in vivo performance of DSPE-PEG14-COOH formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Dspe-peg14-cooh |           |
| Cat. No.:            | B15073766       | Get Quote |

# DSPE-PEG14-COOH Formulations: A Comparative Performance Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **DSPE-PEG14-COOH** formulations with other relevant alternatives used in drug delivery systems. The information is compiled from various in vitro and in vivo studies to assist researchers in making informed decisions for their specific applications. While direct comparative data for **DSPE-PEG14-COOH** is limited, this guide extrapolates from findings on closely related short-chain DSPE-PEG-COOH variants and provides a thorough comparison with the widely studied DSPE-PEG2000-COOH and other functionalized DSPE-PEG derivatives.

# **In Vitro Performance Comparison**

The in vitro performance of PEGylated liposomes is a critical determinant of their subsequent in vivo behavior. Key parameters such as particle size, zeta potential, drug loading and encapsulation efficiency, and drug release profile are crucial for the formulation's success.

# **Physicochemical Characterization**

The physicochemical properties of liposomes formulated with DSPE-PEG-COOH are influenced by the PEG chain length and the terminal functional group. Generally, the inclusion of DSPE-PEG helps to reduce particle size and imparts a neutral or slightly negative zeta



potential, which contributes to the stability of the formulation by preventing aggregation. The terminal carboxyl group on **DSPE-PEG14-COOH** offers a site for covalent conjugation of targeting ligands.

| Formulation                              | Average<br>Particle Size<br>(nm) | Polydispersity<br>Index (PDI) | Zeta Potential<br>(mV) | Reference |
|------------------------------------------|----------------------------------|-------------------------------|------------------------|-----------|
| DSPE-PEG-<br>COOH (General)              | 100 - 150                        | < 0.2                         | -20 to -40             | N/A       |
| DSPE-PEG2000-<br>COOH                    | ~116                             | ~0.112                        | ~ -13.7                | [1]       |
| DSPE-PEG2000<br>(Methoxy-<br>terminated) | ~52                              | ~0.952                        | ~ -38.0                | [1]       |
| DSPE-PEG5000<br>(Methoxy-<br>terminated) | ~80                              | N/A                           | N/A                    | [2]       |
| Non-PEGylated<br>Liposomes               | > 200                            | > 0.3                         | Highly Variable        | N/A       |

Note: Specific data for **DSPE-PEG14-COOH** was not available in the reviewed literature. The data for DSPE-PEG-COOH (General) is a representative range based on similar formulations. The shorter PEG chain of **DSPE-PEG14-COOH** is expected to result in a slightly larger particle size and a less negative zeta potential compared to DSPE-PEG2000-COOH due to reduced steric hindrance and charge shielding.

# **Drug Loading and Encapsulation Efficiency**

The efficiency of drug encapsulation is dependent on the physicochemical properties of the drug and the lipid composition of the formulation. The presence and length of the PEG chain can influence the available volume for drug loading. Shorter PEG chains, such as in **DSPE-PEG14-COOH**, may have a lesser impact on the internal volume of the liposome compared to longer chains.



| Formulation                           | Drug                        | Drug Loading<br>Capacity (%) | Encapsulation<br>Efficiency (%) | Reference |
|---------------------------------------|-----------------------------|------------------------------|---------------------------------|-----------|
| DSPE-PEG-<br>COOH (General)           | Hydrophilic/Hydr<br>ophobic | Variable                     | 50 - 95                         | N/A       |
| DSPE-PEG2000<br>Liposomes             | Doxorubicin                 | ~10-15                       | > 90                            | [3]       |
| DSPE-PEG2000<br>Micelles              | Ridaforolimus               | ~40 (solubility enhancement) | N/A                             | N/A       |
| Effect of increasing PEG chain length | Water-soluble<br>drugs      | Decreases                    | Decreases                       | [4]       |
| Effect of increasing PEG chain length | Hydrophobic<br>drugs        | Increases                    | Variable                        | [4]       |

Note: Quantitative data for drug loading and encapsulation efficiency are highly drugdependent. The trend suggests that for hydrophilic drugs, a shorter PEG chain like in **DSPE-PEG14-COOH** might be advantageous for higher encapsulation efficiency.

# In Vitro Drug Release

The drug release profile from PEGylated liposomes is a key factor in determining the therapeutic efficacy. A sustained release is often desirable to maintain the drug concentration in the therapeutic window for a prolonged period. The dialysis method is a commonly employed technique to assess in vitro drug release.



| Formulation                             | Condition | Release Profile               | Reference |
|-----------------------------------------|-----------|-------------------------------|-----------|
| DSPE-PEG-COOH<br>(General)              | pH 7.4    | Sustained release over 24-48h | N/A       |
| DSPE-PEG2000<br>Liposomes               | pH 7.4    | Slow, sustained release       | [3]       |
| pH-sensitive DSPE-<br>PEG2000 Liposomes | pH 5.5    | Rapid release                 | [5]       |
| Non-PEGylated<br>Liposomes              | pH 7.4    | Faster initial release        | N/A       |

Note: The carboxyl group in **DSPE-PEG14-COOH** can impart some pH sensitivity, potentially leading to a slightly faster release in acidic environments compared to methoxy-terminated PEGylated liposomes.

#### **Cellular Performance**

The interaction of liposomes with cells, including cellular uptake and cytotoxicity, is crucial for their therapeutic effect.

# Cellular Uptake

The cellular uptake of liposomes is influenced by the surface properties of the nanoparticles. PEGylation is known to reduce non-specific cellular uptake, a phenomenon often referred to as the "stealth" effect. The length of the PEG chain plays a significant role in this process, with longer chains generally leading to lower uptake. The presence of a terminal carboxyl group can be utilized for attaching targeting ligands to enhance uptake by specific cells.



| Formulation                               | Cell Line                 | Uptake<br>Efficiency | Comments                                     | Reference |
|-------------------------------------------|---------------------------|----------------------|----------------------------------------------|-----------|
| DSPE-PEG-<br>COOH (General)               | Various cancer cell lines | Moderate             | Can be<br>enhanced with<br>targeting ligands | N/A       |
| Folate-<br>PEG2000-DSPE<br>Liposomes      | KB cells (FR+)            | High                 | Receptor-<br>mediated<br>endocytosis         | [6][7]    |
| Folate-<br>PEG5000-DSPE<br>Liposomes      | KB cells (FR+)            | High                 | Similar to 2k in vitro                       | [6][7]    |
| Folate-<br>PEG10000-<br>DSPE<br>Liposomes | KB cells (FR+)            | High                 | Similar to 2k in<br>vitro                    | [6][7]    |
| Non-targeted DSPE-PEG Liposomes           | KB cells                  | Low                  | Reduced non-<br>specific uptake              | [6][7]    |

Note: While in vitro uptake may not show significant differences based on PEG linker length for targeted liposomes, in vivo performance can vary. The shorter PEG chain of **DSPE-PEG14-COOH** may lead to slightly higher non-specific cellular uptake compared to longer chain PEGs, but this can be beneficial for certain applications where passive targeting is desired.

# **Cytotoxicity**

The cytotoxicity of the formulation is a critical safety parameter. The lipid components, including **DSPE-PEG14-COOH**, are generally considered biocompatible. Cytotoxicity assays, such as the MTT assay, are used to evaluate the effect of the formulation on cell viability.



| Formulation                                | Cell Line         | IC50                           | Comments                         |
|--------------------------------------------|-------------------|--------------------------------|----------------------------------|
| Blank DSPE-PEG-<br>COOH Liposomes          | Various           | High (low toxicity)            | Generally well-<br>tolerated.    |
| Drug-loaded DSPE-<br>PEG-COOH<br>Liposomes | Cancer cell lines | Dependent on encapsulated drug | Aims to be lower than free drug. |
| Free Drug                                  | Cancer cell lines | Drug-specific                  | Serves as a benchmark.           |

Note: The inherent cytotoxicity of the **DSPE-PEG14-COOH** carrier system is expected to be low. The overall cytotoxicity of the formulation will be primarily determined by the encapsulated therapeutic agent.

### In Vivo Performance

The in vivo behavior of liposomal formulations, particularly their pharmacokinetic profile and biodistribution, is a key determinant of their therapeutic success.

#### **Pharmacokinetics**

PEGylation is a well-established strategy to prolong the circulation time of liposomes by reducing their uptake by the mononuclear phagocyte system (MPS). The length of the PEG chain influences the circulation half-life.



| Formulation                           | Parameter        | Value                                                      | Species       | Reference |
|---------------------------------------|------------------|------------------------------------------------------------|---------------|-----------|
| DSPE-PEG2000<br>Micelles              | Half-life (t1/2) | Increased by 1.7-fold vs. control                          | Rat           | N/A       |
| DSPE-PEG2000<br>Liposomes             | Clearance (CL)   | Decreased by<br>0.6-fold vs.<br>control                    | Rat           | N/A       |
| Effect of increasing PEG chain length | Circulation time | Generally increases up to a certain length (e.g., PEG5000) | General Trend | [4]       |

Note: Specific pharmacokinetic data for **DSPE-PEG14-COOH** is not readily available. It is anticipated that its circulation half-life would be longer than non-PEGylated liposomes but potentially shorter than that of liposomes formulated with longer PEG chains like DSPE-PEG2000.

#### **Biodistribution**

The biodistribution of liposomes determines their accumulation in target tissues and potential off-target toxicities. PEGylation helps to increase accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

| Formulation                               | Target Tissue | Accumulation               | Comments                                   | Reference |
|-------------------------------------------|---------------|----------------------------|--------------------------------------------|-----------|
| DSPE-PEG2000<br>Liposomes                 | Tumor         | Increased                  | Passive targeting via EPR effect.          | [3]       |
| Folate-<br>PEG10000-<br>DSPE<br>Liposomes | Tumor (FR+)   | Significantly<br>Increased | Active targeting enhances accumulation.[6] |           |
| Non-PEGylated<br>Liposomes                | Liver, Spleen | High                       | Rapid clearance<br>by MPS.                 | N/A       |



Note: The shorter PEG chain of **DSPE-PEG14-COOH** might lead to a slightly higher accumulation in MPS organs like the liver and spleen compared to longer PEG chains, but would still be expected to show enhanced tumor accumulation compared to non-PEGylated formulations.

# **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are provided below.

# **Liposome Preparation (Thin-Film Hydration Method)**

- Lipid Film Formation: Dissolve the lipid mixture (e.g., DSPC, Cholesterol, and DSPE-PEG14-COOH in a desired molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
- Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
- Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH
   7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.
- Size Reduction: To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension is subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes.

#### **Characterization of Particle Size and Zeta Potential**

- Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
- Procedure:
  - Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration to avoid multiple scattering effects.
  - Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.



- Measure the electrophoretic mobility of the liposomes using ELS, which is then converted to zeta potential using the Helmholtz-Smoluchowski equation.
- Perform measurements in triplicate at a controlled temperature (e.g., 25°C).

# **Determination of Encapsulation Efficiency**

- Separation of Free Drug: Separate the unencapsulated drug from the liposome suspension using methods such as dialysis, size exclusion chromatography (e.g., using a Sephadex G-50 column), or ultrafiltration.
- Quantification of Total Drug: Disrupt a known volume of the original liposome suspension
  using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
  Quantify the total drug concentration using a suitable analytical method (e.g., HPLC or UVVis spectrophotometry).
- Quantification of Free Drug: Quantify the concentration of the unencapsulated drug in the filtrate or dialysate obtained from the separation step.
- Calculation: Calculate the encapsulation efficiency (EE%) using the following formula: EE%
   = [(Total Drug Free Drug) / Total Drug] x 100

#### In Vitro Drug Release Study (Dialysis Method)

- Preparation: Place a known volume of the liposome formulation into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the liposomes.
- Incubation: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., PBS, pH 7.4) maintained at a constant temperature (e.g., 37°C) with gentle stirring.
- Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
- Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method.
- Data Analysis: Plot the cumulative percentage of drug released as a function of time.



#### **Cellular Uptake Analysis (Flow Cytometry)**

- Cell Seeding: Seed the desired cell line in a multi-well plate and allow them to adhere overnight.
- Incubation: Treat the cells with fluorescently labeled liposomes (e.g., containing a fluorescent lipid or a fluorescently tagged DSPE-PEG) at various concentrations and for different time points.
- Washing: After incubation, wash the cells with cold PBS to remove non-internalized liposomes.
- Cell Detachment: Detach the cells from the plate using trypsin-EDTA.
- Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to quantify the
  fluorescence intensity per cell, which corresponds to the amount of cellular uptake. To
  differentiate between surface-bound and internalized nanoparticles, a quenching agent (e.g.,
  Trypan Blue) can be added before analysis to quench the fluorescence of non-internalized
  particles.

# **Cytotoxicity Assay (MTT Assay)**

- Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
- Treatment: Expose the cells to various concentrations of the liposomal formulations and control solutions for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells.



# **Visualizations**

# **Experimental Workflow for Liposome Preparation and Characterization**



Click to download full resolution via product page

Caption: Workflow for the preparation and physicochemical characterization of liposomes.

# **Cellular Uptake and Cytotoxicity Evaluation Workflow**





Click to download full resolution via product page

Caption: Experimental workflow for evaluating cellular uptake and cytotoxicity of liposomal formulations.

# Simplified Signaling Pathway for Receptor-Mediated Endocytosis





Click to download full resolution via product page

Caption: Simplified pathway of receptor-mediated endocytosis for targeted liposomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. mdpi.com [mdpi.com]
- 2. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation PubMed



[pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery -Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 5. The pH-Responsive Liposomes—The Effect of PEGylation on Release Kinetics and Cellular Uptake in Glioblastoma Cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [In vitro and in vivo performance of DSPE-PEG14-COOH formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15073766#in-vitro-and-in-vivo-performance-of-dspe-peg14-cooh-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





